2-(Piperidin-4-ylmethoxy)isonicotinic acid is an organic compound characterized by the molecular formula . This compound is a derivative of isonicotinic acid, where a piperidine ring is attached via a methoxy group at the 2-position of the isonicotinic acid structure. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural similarity to isoniazid, a well-known antibiotic used to treat tuberculosis.
The compound can be classified as a piperidine derivative and falls under the category of heterocyclic compounds. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its synthesis typically involves starting materials like isonicotinic acid and piperidinemethanol.
The synthesis of 2-(Piperidin-4-ylmethoxy)isonicotinic acid generally follows these steps:
In industrial settings, continuous flow reactors may be utilized to enhance product consistency and yield, with automated systems ensuring precise control over reaction parameters.
2-(Piperidin-4-ylmethoxy)isonicotinic acid can participate in various chemical reactions:
2-(Piperidin-4-ylmethoxy)isonicotinic acid exhibits potential biological activity similar to that of isoniazid. Its mechanism of action involves:
Relevant data indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies .
2-(Piperidin-4-ylmethoxy)isonicotinic acid finds applications across various fields:
2-(Piperidin-4-ylmethoxy)isonicotinic acid represents a strategically engineered hybrid molecule incorporating two privileged pharmacophores in medicinal chemistry: the piperidine ring and the isonicotinic acid moiety. This molecular architecture positions the compound at the intersection of several drug discovery pathways, leveraging the favorable physicochemical and pharmacological properties inherent to both structural components. The piperidine moiety, a saturated six-membered heterocycle with a secondary amine, contributes essential basic character crucial for forming salt bridges with biological targets, while simultaneously enhancing membrane permeability due to its balanced lipophilicity [4]. The isonicotinic acid component (pyridine-4-carboxylic acid) introduces a zwitterionic potential and metal-chelating capability, features exploited in targeting enzymatic active sites and modulating protein-protein interactions. The methyleneoxy linker (-O-CH₂-) between these domains provides conformational flexibility, allowing optimal spatial orientation for target engagement. This structural duality enables interactions with diverse biological targets, positioning the molecule as a versatile scaffold for developing therapeutics targeting epigenetics, infectious diseases, and oncology [2] .
The piperidine scaffold ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, present in over twenty therapeutic classes including antipsychotics, analgesics, antihistamines, and anticancer agents [4]. Its conformational flexibility allows adaptation to binding pockets, while the sp³-hybridized ring system contributes to improved solubility compared to planar aromatic systems. The protonatable nitrogen (pKa ~11) facilitates formation of crucial ionic interactions with aspartate or glutamate residues in target proteins, a feature extensively utilized in CNS drug design to traverse the blood-brain barrier via active transport mechanisms [4].
Isonicotinic acid, the carboxylic acid derivative of pyridine, contributes distinct molecular recognition properties. As a bidentate ligand, it coordinates metal ions in metalloenzymes, while the carboxylic acid group participates in hydrogen bonding networks critical for binding affinity. Historically, its derivative isoniazid revolutionized tuberculosis treatment, functioning as a prodrug activated by mycobacterial catalase (KatG) to form isonicotinoyl radicals that inhibit mycolic acid biosynthesis . The molecule undergoes extensive metabolism primarily via N-acetylation (to acetylisoniazid) and hydrolysis, highlighting the metabolic lability that can be strategically modified in newer analogs . When conjugated to piperidine via an alkoxy linker, the resulting hybrid exhibits improved metabolic stability while retaining target engagement capabilities across multiple target classes, demonstrating the synergistic potential of this molecular fusion [2] [8].
Table 1: Key Properties of Pharmacophoric Elements in 2-(Piperidin-4-ylmethoxy)isonicotinic Acid
Structural Motif | Key Physicochemical Properties | Biological Contributions | Prevalence in Drugs |
---|---|---|---|
Piperidine Ring | Basic nitrogen (pKa ~11.1), sp³ hybridization, chair conformation | Membrane permeability, ionic interactions, conformational adaptability | >50 FDA-approved drugs including haloperidol, raloxifene |
Isonicotinic Acid | Zwitterionic potential (pKa COOH ~4.8, pyridine N ~3.4), planar structure, metal chelation | Enzyme inhibition (e.g., InhA), hydrogen bonding, metal coordination | Isoniazid, nicotinic acid (Vitamin B3), clonixin |
Methyleneoxy Linker | Flexible spacer (~3.5 Å), electron-donating oxygen | Optimal pharmacophore spacing, metabolic stability enhancement | Common in kinase inhibitors and epigenetic modulators |
Structural analogs of 2-(piperidin-4-ylmethoxy)isonicotinic acid demonstrate significant therapeutic potential, particularly in epigenetics where the piperidine-methoxy-pyridine motif serves as a potent lysine-specific demethylase 1 (LSD1) inhibitor scaffold. Optimization of the 3-(piperidin-4-ylmethoxy)pyridine template yielded compounds with nanomolar inhibitory potency (Ki = 29 nM) and exceptional selectivity (>160-fold) against related enzymes like monoamine oxidases A/B [2]. Docking studies revealed the protonated piperidine nitrogen forms a crucial salt bridge with Asp555 in the LSD1 active site, while the pyridine ring engages in π-stacking interactions with FAD cofactor and Tyr761. This binding mode enables competitive inhibition against dimethylated H3K4 peptide substrates, disrupting aberrant epigenetic programming in cancer cells. Cellular assays confirmed these analogs increase global H3K4 methylation and potently inhibit proliferation of leukemia and solid tumor cells (EC₅₀ as low as 280 nM) while sparing normal cells, highlighting their therapeutic potential [2].
In antimicrobial applications, strategic modification of the piperidine-isonicotinic acid framework has yielded potent agents against drug-resistant pathogens. Conjugation of lauric acid to the piperidine nitrogen via a ureido linker produced LAU-β₃,₃-Pip-PEA derivatives exhibiting remarkable broad-spectrum activity against Gram-positive and Gram-negative bacteria, including MRSA and MDR E. coli (MIC = 0.5 μg/mL and 16 μg/mL respectively). These analogs function via membrane disruption, evidenced by electron microscopy showing compromised bacterial membranes. Additional mechanisms include DNA binding (retarding bacterial DNA migration at 64 μg/mL) and inhibition of flagellar motility, effectively preventing biofilm formation at sub-MIC concentrations. Notably, these compounds maintained full mammalian cell viability at antimicrobial concentrations and demonstrated in vivo efficacy in a mouse wound infection model, sterilizing S. aureus infections (7 log CFU reduction) within 48 hours and promoting complete wound closure by day 6 [8].
Table 2: Structural Analogs and Their Therapeutic Applications
Analog Structure | Biological Target | Key Activity | Mechanistic Insights |
---|---|---|---|
3-(Piperidin-4-ylmethoxy)pyridine LSD1 inhibitors | Lysine-specific demethylase 1 (LSD1) | Ki = 29 nM; Antiproliferative EC₅₀ = 280 nM (leukemia) | Competitive inhibition vs. H3K4me2; FAD interaction; ↑ H3K4 methylation |
LAU-β₃,₃-Pip-PEA (lauric acid conjugate) | Bacterial membrane/DNA | MIC = 0.5 μg/mL (S. aureus); 16 μg/mL (MDR E. coli) | Membrane disruption; DNA binding; flagellar motility inhibition |
Vinblastine (piperidine-containing) | Tubulin | Antimitotic; used against lymphomas, testicular cancer | Microtubule disruption; metaphase arrest |
Raloxifene (piperidine-containing SERM) | Estrogen receptor | Breast cancer risk reduction; osteoporosis treatment | Selective estrogen receptor modulation |
The structural evolution toward 2-(piperidin-4-ylmethoxy)isonicotinic acid reflects decades of innovation in heterocyclic chemistry and rational drug design. Early developments centered on pyridine functionalization strategies, particularly at the C-2, C-3, and C-4 positions, to enhance bioactivity and selectivity. Traditional methods like the Hantzsch pyridine synthesis faced limitations in introducing electron-withdrawing groups (esters, sulfones, phosphonates) at specific positions [6]. Breakthroughs came with ring-cleavage methodologies of (aza)indoles/benzofurans, enabling efficient construction of multifunctionalized pyridines. This approach remodeled 3-formyl azaindoles using β-keto esters/sulfones/phosphonates under mild conditions (DCE, NH₄OAc, TFA, 120°C), yielding 2-alkyl/aryl-3-EWG-5-aminoaryl pyridines with exceptional diversity – demonstrated by the synthesis of 93 5-aminoaryl pyridines and 33 5-phenol pyridines [6].
Pharmacophore innovations accelerated with the recognition that spatial positioning of the piperidine nitrogen relative to the pyridine core dramatically influences target selectivity. Molecular modeling revealed that a linker length of 2-3 atoms between piperidine and pyridine optimizes engagement with epigenetic targets like LSD1. Cyclization strategies produced constrained analogs like tebanicline, where an azetidine moiety replaced the 7-azabicyclo[2.2.1]heptane of epibatidine, significantly improving α4β2-nAChR selectivity [7]. However, stability concerns with azetidine dimers prompted development of chemically stable alternatives like N-methylpyrrolidine derivatives, which maintained nanomolar receptor affinity while eliminating decomposition pathways [7]. Concurrently, stereochemical optimization of the cyclopropane-containing side chains in 3-pyridyl ether derivatives enhanced nAChR subtype selectivity over ganglionic α3β4 receptors, reducing off-target effects [7]. These innovations collectively established the structural prerequisites for advanced hybrids like 2-(piperidin-4-ylmethoxy)isonicotinic acid, incorporating optimized linker chemistry, stereochemistry, and substitution patterns for enhanced target specificity and drug-like properties.
Table 3: Historical Development Timeline of Key Pharmacophore Innovations
Time Period | Key Innovation | Impact on Drug Design | Representative Compounds |
---|---|---|---|
1950s | Isoniazid introduction | Validated isonicotinic acid as antimicrobial pharmacophore | Isoniazid (tuberculosis treatment) |
1980s-1990s | Hantzsch synthesis limitations addressed | Enabled selective C-3 functionalization of pyridines | Nicotinic acid derivatives |
Early 2000s | (Aza)indole ring cleavage methodology | Robust synthesis of 2,3,5-trisubstituted pyridines with EWGs | Ethyl 2-methyl nicotinate derivatives |
2010s | Constrained azetidine/pyrrolidine designs | Improved target selectivity & chemical stability | Tebanicline (ABT-594), optimized nAChR ligands |
Recent | Lauric acid conjugation to piperidine | Enhanced membrane disruption in MDR bacteria | LAU-β₃,₃-Pip-PEA |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: